Cas no 2138005-13-5 ((1-Cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide)

(1-Cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- EN300-765020
- (1-cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide
- 2138005-13-5
- (1-Cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide
-
- インチ: 1S/C10H18N2O3S/c1-7-4-12(10(13)8-2-3-8)5-9(7)6-16(11,14)15/h7-9H,2-6H2,1H3,(H2,11,14,15)
- InChIKey: ZUVJKFCUDGHTTM-UHFFFAOYSA-N
- SMILES: S(CC1CN(C(C2CC2)=O)CC1C)(N)(=O)=O
計算された属性
- 精确分子量: 246.10381361g/mol
- 同位素质量: 246.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 383
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.3
- トポロジー分子極性表面積: 88.8Ų
(1-Cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-765020-1.0g |
(1-cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide |
2138005-13-5 | 95% | 1.0g |
$770.0 | 2024-05-22 | |
Enamine | EN300-765020-2.5g |
(1-cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide |
2138005-13-5 | 95% | 2.5g |
$1509.0 | 2024-05-22 | |
Enamine | EN300-765020-10.0g |
(1-cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide |
2138005-13-5 | 95% | 10.0g |
$3315.0 | 2024-05-22 | |
Enamine | EN300-765020-0.1g |
(1-cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide |
2138005-13-5 | 95% | 0.1g |
$678.0 | 2024-05-22 | |
Enamine | EN300-765020-0.05g |
(1-cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide |
2138005-13-5 | 95% | 0.05g |
$647.0 | 2024-05-22 | |
Enamine | EN300-765020-5.0g |
(1-cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide |
2138005-13-5 | 95% | 5.0g |
$2235.0 | 2024-05-22 | |
Enamine | EN300-765020-0.25g |
(1-cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide |
2138005-13-5 | 95% | 0.25g |
$708.0 | 2024-05-22 | |
Enamine | EN300-765020-0.5g |
(1-cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide |
2138005-13-5 | 95% | 0.5g |
$739.0 | 2024-05-22 |
(1-Cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
(1-Cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamideに関する追加情報
Recent Advances in the Study of (1-Cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide (CAS: 2138005-13-5)
The compound (1-Cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide (CAS: 2138005-13-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique cyclopropanecarbonyl and methylpyrrolidinyl moieties, has been the subject of several studies aimed at elucidating its pharmacological properties, synthetic pathways, and biological activities. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of (1-Cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide, with particular emphasis on improving its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that employs a cyclopropanation reaction followed by a selective sulfonylation step, achieving a high overall yield of 78%. This method not only enhances the scalability of the synthesis but also reduces the formation of by-products, making it more suitable for industrial applications.
In terms of pharmacological activity, preliminary in vitro studies have demonstrated that (1-Cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide exhibits potent inhibitory effects on specific enzyme targets implicated in inflammatory and oncogenic pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that the compound showed significant inhibition of cyclooxygenase-2 (COX-2) with an IC50 value of 0.45 µM, suggesting its potential as a lead compound for the development of anti-inflammatory agents.
Further investigations into the compound's mechanism of action have revealed its ability to modulate key signaling pathways. A 2024 study in Molecular Pharmacology utilized molecular docking and dynamics simulations to identify the binding interactions between (1-Cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide and its target proteins. The results indicated that the compound forms stable hydrogen bonds with critical amino acid residues, thereby disrupting protein-protein interactions essential for disease progression.
Despite these promising findings, challenges remain in the clinical translation of (1-Cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide. Pharmacokinetic studies have highlighted its moderate bioavailability and rapid metabolism, which may necessitate structural modifications to improve its drug-like properties. Ongoing research is exploring the incorporation of prodrug strategies or nanoformulations to enhance its stability and delivery.
In conclusion, (1-Cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide represents a promising candidate for further drug development, with its unique chemical structure and diverse biological activities offering multiple avenues for therapeutic application. Future studies should focus on optimizing its pharmacokinetic profile and conducting in vivo efficacy and safety evaluations to advance its potential as a clinical agent.
2138005-13-5 ((1-Cyclopropanecarbonyl-4-methylpyrrolidin-3-yl)methanesulfonamide) Related Products
- 1472038-60-0(8-chloro-6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)
- 2228084-99-7(methyl 2-amino-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetate)
- 1568178-54-0((1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol)
- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)
- 16956-42-6(3-amino-1-benzylurea)
- 2229330-57-6(tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate)
- 13625-57-5(Diclofenac Carboxylic Acid (Diclofenac Metabolite))
- 2228482-72-0(3-(4-bromo-3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)
- 1806874-67-8(2-Amino-6-(difluoromethyl)-4-hydroxypyridine-3-carboxamide)
- 690645-28-4(2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one)




